2-Tert-butyl-4-methylcyclohexyl acetate

Description

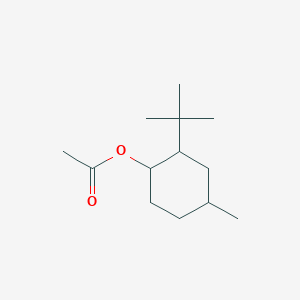

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butyl-4-methylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-9-6-7-12(15-10(2)14)11(8-9)13(3,4)5/h9,11-12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAJCSVXUQEABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60888881 | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115724-27-1 | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115724-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-4-methylcyclohexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115724271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-4-METHYLCYCLOHEXYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAZ26EQ8IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Tert Butyl 4 Methylcyclohexyl Acetate

Diverse Synthetic Pathways to 2-Tert-butyl-4-methylcyclohexyl Acetate (B1210297)

The creation of 2-tert-butyl-4-methylcyclohexyl acetate can be achieved through several distinct synthetic routes, each starting from different precursors and employing various chemical transformations. These pathways are designed to build the substituted cyclohexane (B81311) ring and introduce the final acetate functional group.

Alkylation and Acetylation Routes from Cyclohexanone (B45756) Derivatives

One fundamental approach begins with a cyclohexanone derivative. This pathway involves the sequential addition of alkyl groups—specifically a tert-butyl and a methyl group—to the cyclohexanone ring, followed by reduction and acetylation.

The synthesis can commence with 4-methylcyclohexanone. The introduction of the tert-butyl group at the C2 position is achieved through an alkylation reaction. This process is mechanistically driven by the formation of an enolate, which acts as a nucleophile. The ketone is then reduced to the corresponding alcohol, 2-tert-butyl-4-methylcyclohexanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in The final step is the esterification of the alcohol with acetic anhydride (B1165640) or acetyl chloride to yield this compound.

Table 1: Synthesis Steps from Cyclohexanone Derivative

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Alkylation | 4-methylcyclohexanone, Base (e.g., LDA), tert-butyl halide | 2-tert-butyl-4-methylcyclohexanone |

| 2 | Reduction | NaBH₄ or LiAlH₄ | 2-tert-butyl-4-methylcyclohexanol |

This interactive table outlines the key transformations in the synthesis starting from a cyclohexanone core.

Multi-step Syntheses from Phenolic Precursors via Friedel-Crafts Alkylation and Hydrogenation

An alternative and industrially significant route starts with phenolic compounds, such as p-cresol (B1678582) (4-methylphenol). quora.com This multi-step process leverages classic organic reactions to construct the desired substituted cyclohexane system.

The synthesis begins with the tert-butylation of p-cresol, a Friedel-Crafts alkylation reaction that typically uses isobutylene (B52900) and an acid catalyst. quora.commt.com This step introduces the tert-butyl group onto the phenol (B47542) ring, yielding 2-tert-butyl-4-methylphenol (B42202). Following the alkylation, the aromatic ring is subjected to catalytic hydrogenation to reduce it to a cyclohexanol (B46403) ring. This hydrogenation is a critical step and can be performed using various catalysts like Raney nickel, palladium, rhodium, or ruthenium. google.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the resulting 2-tert-butyl-4-methylcyclohexanol. google.com The final product is then obtained by acetylating the cyclohexanol derivative, often with acetic anhydride.

Transesterification Approaches Involving Cyclohexanol Derivatives

Transesterification represents another viable method for the final step of the synthesis. This approach involves the reaction of the precursor alcohol, 2-tert-butyl-4-methylcyclohexanol, with an acetate ester, such as methyl acetate or ethyl acetate, in the presence of a catalyst.

This equilibrium-driven reaction can be pushed toward the product by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) as it forms. While direct acetylation with acetic anhydride is common, transesterification offers an alternative that avoids the use of more corrosive reagents. However, the reaction is reversible and may require the use of excess starting alcohol to achieve high yields.

Challenges in Stereoselective Synthesis and Isomer Formation

A significant challenge in the synthesis of this compound is controlling the stereochemistry, as the molecule has multiple stereocenters. The spatial arrangement of the tert-butyl, methyl, and acetate groups on the cyclohexane ring leads to the formation of various cis and trans diastereomers. These isomers often possess distinct fragrance profiles, with certain isomers being more desirable for perfumery applications. mdpi.com

Classical synthetic routes, such as the hydrogenation of phenolic precursors, often yield mixtures of diastereomers. mdpi.com The thermodynamically more stable isomers are frequently the major products, which may not be the ones with the most sought-after olfactory properties. For instance, in related compounds like 4-tert-butylcyclohexyl acetate, the cis-isomer is often considered a more potent odorant but is typically the less favored product in many synthetic pathways. mdpi.com Achieving a high diastereomeric excess of a specific isomer is a key objective and often requires specialized catalysts or synthetic strategies, such as biocatalytic methods using enzymes to perform stereoselective reductions or acetylations. mdpi.com

Exploration of Reaction Mechanisms in Synthesis

Understanding the underlying reaction mechanisms is crucial for optimizing the synthesis of this compound and controlling isomer formation. The chemistry of enolates is particularly central to pathways that start from cyclohexanone derivatives.

Enolate Chemistry in Cyclohexanone Derivatization

The alkylation of a cyclohexanone ring is fundamentally governed by enolate chemistry. libretexts.orgpressbooks.pub The process begins with the deprotonation of an α-carbon (a carbon atom adjacent to the carbonyl group) by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate ion. lumenlearning.com

This enolate then attacks an electrophilic alkylating agent (e.g., a tert-butyl halide) in an SN2 reaction, forming a new carbon-carbon bond. libretexts.orglumenlearning.com For an unsymmetrical ketone like 4-methylcyclohexanone, the choice of base and reaction conditions can influence which α-carbon is deprotonated, leading to different regioisomers. The stereochemical outcome of the alkylation is also complex; the incoming alkyl group can approach from either the axial or equatorial face of the enolate's planar structure, leading to different diastereomers. ubc.ca The bulky nature of the tert-butyl group introduces significant steric hindrance, which plays a major role in determining the preferred trajectory of attack and the stereochemistry of the final product. ubc.ca

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 4-methylcyclohexanone |

| 2-tert-butyl-4-methylcyclohexanone |

| 2-tert-butyl-4-methylcyclohexanol |

| Sodium borohydride |

| Lithium aluminum hydride |

| Acetic anhydride |

| Acetyl chloride |

| p-cresol (4-methylphenol) |

| Isobutylene |

| 2-tert-butyl-4-methylphenol |

| Raney nickel |

| Palladium |

| Rhodium |

| Ruthenium |

| Methyl acetate |

| Ethyl acetate |

| 4-tert-butylcyclohexyl acetate |

Isomerization Phenomena During Cyclohexyl Acetate Synthesis

The stereochemistry of this compound is largely determined by the isomeric composition of its precursor, 2-tert-butyl-4-methylcyclohexanol. The formation of different diastereomers of the final acetate product is a direct consequence of the hydrogenation of 2-tert-butyl-4-methylphenol. The conditions under which this hydrogenation is performed play a critical role in the resulting ratio of isomers. google.com

The catalytic hydrogenation of 2-tert-butyl-4-methylphenol over catalysts such as Raney nickel, palladium, rhodium, or preferably ruthenium, leads to a mixture of diastereomeric cyclohexanols. google.com The reaction temperature and hydrogen pressure are key parameters that influence the stereochemical outcome. Research has demonstrated that variations in these conditions can significantly alter the proportions of the resulting isomers. google.com

For instance, hydrogenation conducted at a lower temperature tends to favor the formation of certain isomers over others. As the temperature is increased, the isomer distribution shifts, leading to a different product composition. This phenomenon highlights the thermodynamic and kinetic factors that govern the stereoselectivity of the hydrogenation reaction. The subsequent acetylation of this diastereomeric mixture of alcohols then yields this compound with a corresponding isomer distribution.

The table below illustrates the impact of reaction temperature on the isomer ratio of 2-tert-butyl-4-methylcyclohexanol when hydrogenated at a constant pressure. The four major isomers are denoted as A, B, C, and D.

Table 1: Effect of Hydrogenation Temperature on Isomer Ratio of 2-Tert-butyl-4-methylcyclohexanol

| Temperature (°C) | Hydrogen Pressure (bar) | Isomer A (%) | Isomer B (%) | Isomer C (%) | Isomer D (%) |

|---|---|---|---|---|---|

| 120 | 50 | 68 | 29 | 2 | 1 |

| 200 | 50 | 52 | 24 | 16 | 8 |

Data sourced from patent literature, detailing the diastereomer ratios determined by NMR spectroscopy. google.com

Catalytic Reaction Pathways in Acetylation

The first and more efficient route involves the initial catalytic hydrogenation of 2-tert-butyl-4-methylphenol to produce a diastereomeric mixture of 2-tert-butyl-4-methylcyclohexanol. google.comprepchem.com This intermediate is then subjected to acetylation to yield the final ester. The hydrogenation is typically performed in the presence of catalysts such as Raney-Nickel, Palladium, Rhodium, or Ruthenium. google.com The subsequent acetylation of the alcohol can be carried out using acetic anhydride. This esterification is often catalyzed by small amounts of phosphoric acid or an alkali metal salt of the corresponding carboxylic acid. google.com Alternatively, acyl halides like acetyl chloride can be employed for the acetylation. google.com

The second pathway involves the initial acetylation of 2-tert-butyl-4-methylphenol, followed by the catalytic hydrogenation of the resulting phenolic ester. While this route is viable, it has been reported to produce significantly lower yields of the desired this compound compared to the first pathway. google.com

A specific example of the acetylation of 2-tert-butyl-4-methylcyclohexanol involves heating the alcohol with acetic anhydride. The acetic acid formed as a byproduct is slowly distilled off to drive the reaction to completion. prepchem.com

Table 2: Exemplary Reaction Conditions for the Acetylation of 2-Tert-butyl-4-methylcyclohexanol

| Reactant 1 | Reactant 2 | Conditions |

|---|---|---|

| 2-tert-butyl-4-methylcyclohexanol (4 moles) | Acetic anhydride (6 moles) | Heated to 145-160°C with slow distillation of acetic acid |

This table outlines a specific lab-scale synthesis of this compound. prepchem.com

Stereochemical Analysis and Enantiomeric Studies of 2 Tert Butyl 4 Methylcyclohexyl Acetate

Chiral Separation Techniques for Enantiomeric Resolution

Resolving the enantiomeric pairs of 2-tert-butyl-4-methylcyclohexyl acetate (B1210297) requires specialized analytical techniques known as chiral chromatography. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages in speed, efficiency, and reduced consumption of organic solvents compared to traditional high-performance liquid chromatography (HPLC). researchgate.netafmps.be The mobile phase typically consists of supercritical carbon dioxide (CO₂) mixed with a polar organic modifier, such as an alcohol. chiraltech.com

Method development in chiral SFC for a compound like 2-tert-butyl-4-methylcyclohexyl acetate involves screening a variety of chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and often provide excellent enantioselectivity for a broad range of compounds. chiraltech.comphenomenex.com The separation is optimized by adjusting parameters like the type and percentage of the alcohol co-solvent (e.g., methanol (B129727), ethanol, isopropanol), the back pressure, and the temperature to achieve baseline resolution of the enantiomers. afmps.be For certain compounds, adding a small amount of an acidic or basic additive to the modifier can improve peak shape and resolution. chiraltech.com

Below is an interactive data table showing typical parameters for a chiral SFC screening method.

| Parameter | Typical Setting | Purpose |

| Columns | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Provides chiral recognition |

| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol) | Elutes the compound |

| Gradient | 5% to 40% co-solvent over several minutes | To find the optimal elution strength |

| Flow Rate | 2-4 mL/min | Controls analysis time and efficiency |

| Back Pressure | 150-200 bar | Maintains CO₂ in a supercritical state |

| Temperature | 35-40 °C | Affects selectivity and mobile phase density |

Chiral Gas Chromatography (GC) is another highly effective method for separating and quantifying the enantiomers of volatile compounds like cyclohexyl acetate derivatives. gcms.cz This technique employs a capillary column coated with a chiral stationary phase. Derivatized cyclodextrins are the most common CSPs used for this purpose. gcms.czresearchgate.net

The separation mechanism in chiral GC relies on the formation of transient, diastereomeric complexes between the enantiomers and the cyclodextrin-based stationary phase. The differing stability of these complexes causes one enantiomer to be retained longer on the column than the other, resulting in their separation. gcms.cz Key factors influencing the separation include the type of cyclodextrin derivative, column temperature, and carrier gas flow rate. Lower analysis temperatures often lead to greater selectivity and better resolution between the enantiomers. chromatographyonline.com

The following interactive data table outlines typical conditions for a chiral GC analysis.

| Parameter | Typical Setting | Purpose |

| Column | Derivatized β- or γ-Cyclodextrin CSP | Enantioselective separation |

| Carrier Gas | Helium or Hydrogen | Mobile phase for the analyte |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample |

| Oven Program | Temperature ramp (e.g., 50°C to 200°C) | Elutes compounds with different boiling points |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds |

| Flow Rate | 1-2 mL/min | Affects retention time and peak resolution |

Academic Implications of Isomeric Purity in Chemical Research

The use of stereochemically pure compounds is of paramount importance in chemical research, particularly in fields such as pharmacology and material science. In the context of this compound, which is used as a fragrance compound, isomeric purity is critical because stereoisomers can have markedly different sensory properties. google.comresearchgate.netresearchgate.net

Synthesizing and isolating a single isomer allows researchers to:

Establish precise structure-activity relationships: By testing pure isomers, the specific spatial arrangement responsible for a desired property (like a particular scent) can be identified. scentjourner.com

Ensure reproducibility of results: Experiments conducted with a well-defined single isomer are more reliable and reproducible than those using an isomeric mixture of unknown or variable composition.

Investigate reaction mechanisms: The stereochemical outcome of a chemical reaction provides deep insight into its mechanism. Using stereochemically pure starting materials allows chemists to track the stereochemical course of the reaction. slideshare.net

In the fragrance industry, the use of a single, highly potent isomer can lead to the development of more refined, consistent, and impactful scents, while avoiding any undesirable notes contributed by other isomers in a mixture. scentjourner.comsuperpi.net

Advanced Spectroscopic Characterization Techniques in Research on 2 Tert Butyl 4 Methylcyclohexyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isomeric Assignment (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure and stereochemistry of 2-tert-butyl-4-methylcyclohexyl acetate (B1210297). The conformational preferences of the cyclohexane (B81311) ring, which are heavily influenced by bulky substituents like the tert-butyl group, can be thoroughly investigated using both one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The tert-butyl group is known as a "conformation-locking" group. Due to its significant steric bulk, it strongly prefers an equatorial position on the cyclohexane ring to minimize destabilizing 1,3-diaxial interactions. libretexts.org This preference effectively locks the ring into a specific chair conformation, which simplifies spectral analysis. In the case of 2-tert-butyl-4-methylcyclohexyl acetate, this means the conformation of the ring is largely fixed, and the primary structural question becomes the relative orientation (cis or trans) of the methyl and acetate groups relative to the tert-butyl group.

1D NMR (¹H and ¹³C):

¹H NMR: The proton spectrum provides key information through chemical shifts and spin-spin coupling constants. The proton attached to the carbon bearing the acetate group (H-1) is particularly diagnostic. Its chemical shift and, more importantly, its coupling pattern (multiplicity and J-values) can reveal whether it is in an axial or equatorial position. A broad multiplet with large coupling constants typically indicates an axial proton, while a narrower multiplet with smaller coupling constants suggests an equatorial proton. This, in turn, helps assign the cis/trans stereochemistry of the acetate group. The intense singlet produced by the nine equivalent protons of the tert-butyl group is a characteristic feature in the spectrum. nih.gov

¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. Low-temperature ¹³C NMR can be particularly useful for studying the conformational dynamics of cyclohexane derivatives, allowing for the direct observation of signals from different conformers, such as chair and twist-boat forms, if they are in equilibrium. nih.gov For a conformationally locked system, the chemical shifts of the ring carbons can confirm the stereochemical arrangement.

2D NMR (e.g., NOESY): Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for unambiguously assigning stereochemistry. NOESY detects spatial proximity between protons. For this compound, NOE correlations can be observed between the protons of the acetate's acetyl group, the methyl group at C-4, the tert-butyl group, and various protons on the cyclohexane ring. For example, observing a NOE between the proton at C-1 and the protons of the methyl group at C-4 would provide strong evidence for their spatial closeness, helping to define the relative stereochemistry.

| Technique | Observed Parameter | Structural Information Deduced |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) of Ring Protons | Distinguishes between axial and equatorial protons. |

| ¹H NMR | Coupling Constants (J-values) | Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). |

| ¹³C NMR | Chemical Shifts (δ) of Ring Carbons | Sensitive to the steric environment and substitution pattern, helping to differentiate isomers. |

| 2D NOESY | Through-space correlations | Confirms the relative spatial orientation (cis/trans) of substituents on the ring. |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Stereoisomer Discrimination of Cyclohexyl Acetates

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a vital tool for the analysis of this compound. It provides information on the molecular weight and, through analysis of fragmentation patterns, corroborates the compound's structure.

Under electron ionization (EI), the molecular ion ([M]⁺˙) of cyclohexyl acetates is often weak or absent. The fragmentation is typically directed by the functional groups. libretexts.org A primary and highly characteristic fragmentation pathway for acetate esters is the loss of acetic acid (CH₃COOH, 60 Da) via a McLafferty-type rearrangement, leading to a prominent peak at [M-60]⁺˙. mdpi.com

Another major fragmentation route involves cleavage of the bonds adjacent to the oxygen atoms. Alpha-cleavage can lead to the loss of the acetyl group or the entire acetate moiety. For 2-tert-butylcyclohexyl acetate, key fragmentation pathways include:

Loss of the tert-butyl group: Cleavage of the C-C bond can result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), leading to a fragment ion.

Formation of the tert-butyl cation: A very stable tert-butyl cation ([C(CH₃)₃]⁺) gives rise to a characteristic and often intense peak at m/z 57. nih.govmassbank.eu

Ring fragmentation: The cyclohexane ring itself can undergo cleavage, often following the loss of the acetate group, resulting in a series of hydrocarbon fragments typically seen in the lower mass range (e.g., m/z 82, 67, 41). nih.govnih.gov

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin |

|---|---|---|

| 138 | [M - C₂H₄O₂]⁺˙ or [M - CH₃COOH]⁺˙ | Loss of acetic acid from the molecular ion. mdpi.com |

| 123 | [M - C₂H₄O₂ - CH₃]⁺ | Loss of a methyl radical following the loss of acetic acid. |

| 82 | [C₆H₁₀]⁺˙ | Cyclohexene-type ion from ring fragmentation. nih.govmassbank.eu |

| 67 | [C₅H₇]⁺ | Further fragmentation of the cyclohexane ring. nih.govnih.gov |

| 57 | [C(CH₃)₃]⁺ | Stable tert-butyl cation. nih.govmassbank.eu |

| 43 | [CH₃CO]⁺ | Acetyl cation. nih.gov |

Discriminating between stereoisomers (e.g., cis and trans) using mass spectrometry alone can be challenging, as isomers often yield very similar mass spectra. However, subtle and reproducible differences in the relative abundances of certain fragment ions can sometimes be used for differentiation. The stereochemical arrangement can influence the energetics of specific fragmentation pathways, leading to variations in ion intensities. For instance, the isomer where the loss of acetic acid can proceed through a more stable transition state may show a more abundant [M-60]⁺˙ peak.

Chromatographic Analysis Methodologies (e.g., Kovats Retention Index)

Gas chromatography (GC) is the primary method for separating and analyzing volatile compounds like this compound. The separation of its different stereoisomers can be achieved using capillary columns with various stationary phases.

To aid in compound identification beyond simple retention time matching, the Kovats Retention Index (RI) is widely used. The RI normalizes the retention time of an analyte to the retention times of adjacent n-alkane standards. researchgate.net This value is more reproducible across different instruments and conditions (e.g., temperature ramps, column length) than the absolute retention time. nist.gov

The Kovats index is particularly valuable for distinguishing between isomers. Stereoisomers often have slightly different polarities and volatilities, leading to distinct RI values. The magnitude of this difference depends on the stationary phase of the GC column. A polar stationary phase (like those containing polyethylene (B3416737) glycol, e.g., DB-WAX) will interact more strongly with the polar acetate group than a non-polar phase (like those based on polydimethylsiloxane, e.g., DB-5 or SE-30). researchgate.net This differential interaction often enhances the separation between cis and trans isomers, resulting in more significant differences in their RI values on polar columns compared to non-polar ones.

| Compound | Stationary Phase | Reported RI Value |

|---|---|---|

| 2-tert-Butylcyclohexyl acetate | Standard non-polar | 1282, 1306 nih.gov |

| 4-tert-Butylcyclohexyl acetate (isomer mixture) | SE-30 | 1348, 1352 nist.gov |

| 4-tert-Butylcyclohexyl acetate | SLB-5 MS | 1322 nist.gov |

Application of Analytical Techniques for Purity and Solid-State Characterization in Related Cyclohexyl Compounds

Analytical techniques are fundamental for quality control, ensuring the purity of cyclohexyl compounds used in various industries. Gas chromatography, with its high resolving power, is the standard method for determining the purity of materials like cyclohexanol (B46403) and cyclohexyl acetate. umass.educhemicalbook.com By using a calibrated method, GC can quantify the main component and identify and measure any impurities, such as starting materials, by-products, or isomeric contaminants. umass.edu

While this compound is a liquid at room temperature, the solid-state characterization of related cyclic compounds is crucial when they exist as solids. ontosight.ai Techniques used to investigate solid-state properties include X-ray crystallography for determining the precise three-dimensional arrangement of molecules in a crystal lattice, and differential scanning calorimetry (DSC) for measuring thermal properties like melting point and phase transitions. For certain advanced materials based on substituted cyclohexane frameworks, specialized techniques might be employed. For example, studies on a cyclohexanemethylamine (B146465) substituted spirobiphenalenyl radical involved measuring magnetic susceptibility and electrical conductivity to understand its solid-state electronic properties. mdpi.com These advanced analyses provide a deeper understanding of how molecular structure dictates macroscopic properties in the solid state. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 2 Tert Butyl 4 Methylcyclohexyl Acetate

Esterification and Hydrolysis Reactions

The formation and cleavage of the ester bond in 2-tert-butyl-4-methylcyclohexyl acetate (B1210297) are fundamental transformations. Esterification involves the reaction of the corresponding alcohol, 2-tert-butyl-4-methyl-cyclohexanol, with an acetylating agent, while hydrolysis represents the reverse reaction, breaking the ester down into its constituent alcohol and acetic acid.

Esterification: The synthesis of 2-tert-butyl-4-methylcyclohexyl acetate is typically achieved through the esterification of the parent alcohol. One common method involves the acetylation of a 2-tert-butyl-4-methyl-cyclohexanol diastereomer mixture with acetic anhydride (B1165640). google.com This reaction can be catalyzed by small amounts of phosphoric acid or other conventional catalysts, such as alkali salts of the corresponding carboxylic acid. google.com Another approach involves reacting the alcohol with formic acid, followed by fractionation, to yield the corresponding formate esters, which can then be converted to the acetate. google.com A patent describes a process where a mixture of 2-tert-butyl-4-methyl-cyclohexanol diastereomers is treated with formic acid at room temperature, followed by distillation to yield the formate esters in high yield (96%). google.com

Transesterification is another viable, though potentially more complex, method for preparing similar cyclohexyl acetates. For instance, 2-methylcyclohexyl acetate can be synthesized by reacting 2-methylcyclohexanol with n-butyl acetate. google.com In this equilibrium-driven process, the continuous removal of the newly formed alcohol (in this case, butanol) is necessary to drive the reaction to completion. google.com

Hydrolysis: The hydrolysis of esters is the cleavage of the ester bond by reaction with water, typically under acidic or basic conditions, to yield a carboxylic acid and an alcohol. The structure of this compound, particularly the bulky tert-butyl group adjacent to the ester functionality, creates significant steric hindrance. Sterically hindered esters, such as those with a tert-butyl group, are known to be remarkably stable under basic hydrolysis conditions. arkat-usa.org However, they are labile to acid-catalyzed hydrolysis. arkat-usa.org

While conventional basic hydrolysis (saponification) of such hindered esters can be very slow, specialized methods have been developed. For example, a mild protocol using methanolic sodium hydroxide in a non-aqueous dichloromethane solution has been shown to be effective for the hydrolysis of hindered esters, proceeding much faster than conventional methods. arkat-usa.org The cleavage of tert-butyl esters can also be achieved under non-aqueous basic conditions using powdered potassium hydroxide (KOH) in tetrahydrofuran (THF), which is presented as a safer alternative to methods like using sodium hydride (NaH) in dimethylformamide (DMF). organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reported Yield |

|---|---|---|---|---|

| Acetylation | 2-tert-butyl-4-methyl-cyclohexanol, Acetic Anhydride | Phosphoric Acid or Alkali Acetate | This compound | Not specified |

| Formylation (Intermediate Step) | 2-tert-butyl-4-methyl-cyclohexanol, Formic Acid | Room temperature, 2 days | 2-tert-butyl-4-methylcyclohexyl formate | 96% |

| Transesterification (Related Compound) | 2-methylcyclohexanol, n-Butyl Acetate | Removal of butanol byproduct | 2-methylcyclohexyl acetate | >96% |

Oxidation and Reduction Pathways

The cyclohexane (B81311) ring and ester group of this compound are susceptible to oxidation and reduction reactions, although the specific pathways for this exact molecule are not extensively detailed in the provided literature. Insights can be drawn from studies on related compounds like cyclohexyl acetate.

Oxidation: The oxidation of the cyclohexyl ring is a potential transformation pathway. In studies on the oxidation of the related compound cyclohexyl acetate, various oxidation products have been identified. The process, which can be initiated by peroxyl radicals, leads to the formation of ketones and other oxygenated derivatives. researchgate.net For example, the oxidation of cyclohexyl acetate with dioxygen at elevated temperatures (373 K) has been used to generate tracer compounds for analysis, such as 4-acetoxycyclohexanone and 2,3-dihydroxycyclohexanone (after acetylation of the oxidized product). researchgate.net

In more complex systems involving catalytic ozonation for the degradation of pollutants, various oxidation products of substituted phenols have been identified. For instance, the degradation of 2,2'-methylenebis(4-methyl-6-tert-butylphenol) resulted in smaller molecules like 3,5-bis(1,1-dimethylethyl)phenol and various ketones and carboxylic acids. nih.gov This suggests that under aggressive oxidative conditions, the aromatic or alicyclic rings can be cleaved, leading to a variety of degradation products. nih.gov

Reduction: Reduction pathways would typically involve the conversion of the ester group or potential oxidized derivatives. The ester functional group itself is relatively resistant to reduction and requires strong reducing agents like lithium aluminum hydride (LiAlH₄) to be converted to the corresponding alcohols (2-tert-butyl-4-methyl-cyclohexanol and ethanol).

More commonly, reduction reactions are relevant in the synthesis of the precursor alcohol. The hydrogenation of the corresponding phenol (B47542), 2-tert-butyl-4-methyl-phenol, is a key step in producing the 2-tert-butyl-4-methyl-cyclohexanol needed for esterification. google.com This hydrogenation is typically performed using a catalyst under high pressure. google.com If the cyclohexane ring contains a ketone (a potential oxidation product), it can be reduced back to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation.

Investigations into Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of two bulky alkyl substituents (tert-butyl and methyl) on the cyclohexane ring of this compound exerts significant steric and electronic control over its chemical transformations. This control dictates the position of reaction (regioselectivity) and the three-dimensional orientation of the resulting products (stereoselectivity).

Research on the reactivity of related alkylcyclohexanes provides significant insight into these phenomena. In photocatalyzed radical alkylation reactions using tert-butylcyclohexane as a precursor, functionalization is highly regioselective. nih.gov The reaction exclusively yields 3- and 4-substituted cyclohexyl adducts, with no significant reaction at other positions. This selectivity is attributed to steric hindrance from the bulky tert-butyl group, which disfavors hydrogen abstraction from positions closer to it (positions 2 and 6). The initial hydrogen abstraction step is the primary determinant of this regioselectivity. nih.gov

Furthermore, these reactions exhibit high stereoselectivity. When tert-butylcyclohexane reacts with a β,β-disubstituted alkene, the resulting products show distinct stereochemistry based on their substitution pattern: nih.gov

1,3-substituted products are formed with cis stereochemistry.

1,4-substituted products are formed with trans stereochemistry.

This stereochemical outcome is a result of the radical addition pathway and the conformational preferences of the intermediate cyclohexyl radicals. acs.org The bulky tert-butyl group typically locks the cyclohexane ring into a chair conformation where it occupies an equatorial position, influencing the direction of attack on the radical intermediate.

| Substitution Pattern | Observed Stereochemistry | Rationale |

|---|---|---|

| 1,3-Cyclohexane Derivatives | cis | Controlled by the conformational preference of the radical intermediate. |

| 1,4-Cyclohexane Derivatives | trans | Controlled by the conformational preference of the radical intermediate. |

Degradation Product Analysis in Chemical Systems

The degradation of this compound can occur through various chemical processes, such as oxidation or hydrolysis, leading to a range of smaller molecules. Analysis of these degradation products is crucial for understanding its stability and environmental fate.

While specific degradation studies on this compound are not detailed, analysis of related compounds provides a model for its potential breakdown products. For instance, the degradation of the antioxidant 2-tert-butylhydroquinone (TBHQ) at high temperatures identified tert-butylbenzoquinone (TBBQ) as the major primary oxidation product. researchgate.net Further thermolysis can lead to the formation of various dimers. researchgate.net

In a more aggressive degradation process, such as the catalytic ozonation of a complex substituted phenol, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), a wide array of oxidation products (OPs) were identified using Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This demonstrates that under strong oxidative stress, both the substituent groups and the ring structure can be modified or cleaved.

The identified degradation products in that study included:

Simpler phenolic compounds like 3,5-bis(1,1-dimethylethyl)phenol.

Ring-opened or rearranged products such as 2-propenoic acid 1,1-dimethylethyl ester and 2-hydroxyhexanoic acid.

Various smaller esters and ketones, for example, butanoic acid, 2-methyl-, methyl ester. nih.gov

This suggests that the degradation of this compound in complex chemical systems could similarly yield a mixture of simpler cyclohexanols, cyclohexanones, and potentially ring-cleaved carboxylic acids and esters, depending on the severity of the conditions. The initial step in many degradation pathways would likely be the hydrolysis of the ester bond, yielding 2-tert-butyl-4-methyl-cyclohexanol and acetic acid.

| Parent Compound Class | Degradation Process | Identified Products |

|---|---|---|

| Hindered Ester | Hydrolysis | Parent alcohol (2-tert-butyl-4-methyl-cyclohexanol), Acetic Acid |

| Cyclohexyl Acetate | Oxidation | 4-acetoxycyclohexanone, 2,3-dihydroxycyclohexanone |

| Substituted Phenol (Antioxidant) | Catalytic Ozonation | 3,5-bis(1,1-dimethylethyl)phenol, 2-hydroxyhexanoic acid, various small esters and ketones |

| 2-tert-butylhydroquinone (TBHQ) | Thermal Oxidation | tert-butylbenzoquinone (TBBQ), Dimers |

Environmental Behavior and Biotransformation Pathways of 2 Tert Butyl 4 Methylcyclohexyl Acetate

Environmental Fate Modeling and Prediction

The environmental fate of 2-tert-butyl-4-methylcyclohexyl acetate (B1210297), a volatile organic compound (VOC) used in fragrances, is significantly influenced by its presence in indoor environments and its subsequent transport outdoors. nih.gov Modeling its behavior is crucial for understanding its potential impact on air quality.

Application of Chemical Transport Models for Indoor Emission Scenarios

Chemical transport models are essential tools for predicting the distribution and concentration of VOCs like 2-tert-butyl-4-methylcyclohexyl acetate in various environments. In indoor settings, where such fragrance compounds are commonly released from consumer products, these models help simulate their emission and dispersion. mdpi.comresearchgate.net

Models such as the CHIMERE model can be adapted to simulate the transport of pollutants from indoor sources to the outdoor atmosphere. u-pec.fr These models consider factors like emission rates from sources (e.g., fragrance diffusers), indoor air volume, and air exchange rates between the indoor and outdoor environment. nih.govresearchgate.net For instance, studies using box models under steady-state conditions have been employed to calculate indoor-outdoor emission rates for various VOCs originating from indoor uses. nih.gov The transport of these compounds across the building envelope is a key process, driven by the concentration gradient between indoor and outdoor air. nih.gov Research has shown that increased ventilation, such as opening a window, transports more of the highly concentrated indoor air to the outdoors, affecting the chemical distribution in the immediate external environment. nih.gov

Table 1: Factors Considered in Chemical Transport Models for Indoor Emissions

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Emission Rate | The amount of the compound released from a source per unit of time. | Varies based on the type of fragrance product (e.g., diffusers, sprays) and usage patterns. mdpi.comsisweb.com |

| Air Exchange Rate (AER) | The rate at which indoor air is replaced with outdoor air. | Significantly influences the indoor concentration; lower AER leads to higher concentrations. researchgate.net |

| Indoor Volume | The total volume of the indoor space. | Determines the potential for dilution of the emitted compound. |

| Indoor/Outdoor Gradient | The difference in concentration between indoor and outdoor air. | Drives the transport of the compound from indoors to outdoors. nih.gov |

| Surface Reservoirs | Adsorption and repartitioning of the compound from indoor surfaces. | Can act as a secondary source, influencing long-term indoor concentrations. nih.gov |

Reactivity Parameterization for Environmental Degradation Simulations (e.g., OH Radical Reactions)

Once released into the atmosphere, the primary degradation pathway for this compound is expected to be its reaction with hydroxyl (OH) radicals. aaqr.org To simulate this degradation in environmental models, its reactivity must be parameterized, typically by defining a reaction rate constant (kOH).

Cyclohexane (B81311) Ring: The reaction of OH radicals with alkanes involves hydrogen abstraction. The rate constant for cyclohexanol (B46403), a similar structure, has been determined to be (19.0 ± 4.8) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net

Acetate Group: The presence of the ester group can influence the reaction rate.

Tert-Butyl Group: This bulky group can sterically hinder abstraction of the tertiary hydrogen, but H-abstraction will primarily occur from the more accessible C-H bonds on the cyclohexyl ring.

The chemical reactivity of VOCs is a critical parameter for assessing their potential to contribute to the formation of ground-level ozone and secondary organic aerosols (SOA). aaqr.org Alkenes and aromatic compounds generally exhibit higher reactivity and ozone formation potential (OFP) than alkanes. aaqr.orgmdpi.com By estimating the kOH for this compound, models can predict its atmospheric lifetime and its contribution to photochemical smog formation.

Table 2: OH Radical Reaction Rate Constants for Related Compounds

| Compound | kOH (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| Cyclohexanol | (19.0 ± 4.8) x 10⁻¹² | 297 | researchgate.net |

| tert-Butyl Alcohol | (1.08 ± 0.10) x 10⁻¹² | Room Temp. | semanticscholar.org |

| n-Hexane | 5.2 x 10⁻¹² | 298 | mdpi.com |

| Methyl tert-butyl ether | (3.13 ± 0.36) x 10⁻¹² | Room Temp. | semanticscholar.org |

This table provides context for the likely reactivity of this compound based on its structural components.

Biodegradation Studies of Related Cyclohexyl Derivatives and Acetates

The biodegradation of this compound in soil and water is a key aspect of its environmental fate. While specific studies on this compound are scarce, research on related cyclohexyl derivatives provides insight into potential metabolic pathways. Microorganisms are known to degrade cyclic alkanes and their derivatives. nih.gov

Studies on the degradation of long-chain n-alkylcyclohexanes have shown that the process often involves the formation of cyclohexanecarboxylic acid as an intermediate. nih.gov This suggests a pathway where the side chain is oxidized. For this compound, a plausible initial step would be the hydrolysis of the ester bond to form 2-tert-butyl-4-methylcyclohexanol and acetic acid. The resulting cycloalkanol could then undergo further oxidation.

Another well-documented pathway for cyclohexane derivatives is the addition to fumarate, which has been observed in the anaerobic degradation of cyclohexane by sulfate-reducing bacteria. researchgate.net This activation step leads to the formation of metabolites like cyclohexylsuccinate, which can be further broken down. researchgate.net The biodegradation of cyclohexane carboxylic acid itself has been shown to proceed through either β-oxidation or aromatization pathways. researchgate.net

Table 3: Biodegradation Pathways of Related Cyclohexane Compounds

| Compound Type | Initial Step | Key Intermediates | Reference |

|---|---|---|---|

| n-Alkylcyclohexanes | Side-chain oxidation | Cyclohexanecarboxylic acid, Cyclohexaneacetic acid | nih.gov |

| Cyclohexane (anaerobic) | Addition to fumarate | Cyclohexylsuccinate, Cyclohexanecarboxylate | researchgate.net |

| Cyclohexane Carboxylic Acid | β-oxidation or Aromatization | 1-Cyclohexene-1-carboxylic acid, p-Hydroxybenzoic acid | researchgate.net |

Photodegradation and Hydrolysis in Environmental Compartments

In aquatic environments, photodegradation and hydrolysis can be significant removal processes for organic compounds.

Photodegradation: This process involves the breakdown of a chemical by light. The photostability of a molecule like this compound depends on its ability to absorb light in the solar spectrum (wavelengths > 290 nm) and the presence of photosensitizers in the water. While the parent compound is not expected to be a strong absorber of solar radiation, indirect photodegradation can occur via reactions with photochemically generated reactive species like hydroxyl radicals. Studies on related compounds, such as 4-tert-butylphenol (B1678320) and butyl acetate, have shown that photocatalytic degradation using materials like titanium dioxide (TiO₂) can effectively break them down under UV or visible light. mdpi.commdpi.com

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield an alcohol (2-tert-butyl-4-methylcyclohexanol) and a carboxylic acid (acetic acid). The rate of hydrolysis is dependent on pH and temperature. Research on the related compound 4-tert-butylcyclohexyl acetate has shown that the stereochemistry can influence reactivity, with the trans isomer hydrolyzing faster than the cis isomer due to the greater accessibility of the equatorial acetoxy group. This suggests that the specific isomer of this compound will affect its hydrolysis rate in the environment.

Identification of Environmental Degradates and Metabolites

Based on the degradation pathways discussed, several potential degradates and metabolites of this compound can be predicted.

Hydrolysis Products: The most direct degradation products in aqueous environments would be from hydrolysis:

2-tert-butyl-4-methylcyclohexanol

Acetic acid

Atmospheric Degradation Products: The reaction with OH radicals in the atmosphere is expected to proceed via hydrogen abstraction from the cyclohexane ring. This would lead to the formation of a carbon-centered radical, which then reacts with O₂ to form a peroxyl radical. nist.gov Subsequent reactions can lead to a variety of oxygenated products. Based on studies of cyclohexanol, likely products include: researchgate.net

Ketone derivatives (e.g., 2-tert-butyl-4-methylcyclohexanone)

Ring-opened products such as dicarbonyls (dialdehydes)

Hydroxylated derivatives

Biodegradation Metabolites: Microbial degradation, following initial hydrolysis, would likely process the 2-tert-butyl-4-methylcyclohexanol ring. Drawing parallels with cyclohexane degradation, this could lead to: nih.govresearchgate.net

Oxidized ring products, potentially leading to carboxylic acids like tert-butyl-methyl-cyclohexanecarboxylic acid.

Ring cleavage products following further oxidation or aromatization steps.

Table 4: Predicted Degradates and Metabolites of this compound

| Degradation Pathway | Predicted Products | Environmental Compartment |

|---|---|---|

| Hydrolysis | 2-tert-butyl-4-methylcyclohexanol, Acetic acid | Water, Soil |

| Atmospheric Oxidation (OH radicals) | 2-tert-butyl-4-methylcyclohexanone, Hydroxylated derivatives, Ring-opened dicarbonyls | Air |

| Biodegradation | 2-tert-butyl-4-methylcyclohexanol, tert-butyl-methyl-cyclohexanecarboxylic acid derivatives | Water, Soil |

Computational and Theoretical Chemistry Studies of 2 Tert Butyl 4 Methylcyclohexyl Acetate

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. For 2-tert-butyl-4-methylcyclohexyl acetate (B1210297), a key reaction is its hydrolysis, the cleavage of the ester bond to form 2-tert-butyl-4-methylcyclohexanol and acetic acid.

DFT studies on similar ester hydrolysis reactions have shown that the process is often acid-catalyzed. youtube.com The mechanism typically begins with the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic. youtube.com Subsequently, a water molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Proton transfers and the eventual elimination of the alcohol moiety complete the reaction.

In the case of acid-catalyzed hydrolysis of esters, DFT calculations can determine the activation energy (Ea) for key steps. For instance, the initial protonation of the ester can have an activation energy in the range of 4–10 kcal/mol and is often the rate-controlling step. rsc.org Following protonation, a highly reactive acylium ion may be formed as an intermediate. rsc.org This intermediate then reacts with water molecules to form the final products.

The hydrolysis of silyl esters has also been investigated using DFT, revealing that under acidic conditions, protonation significantly lowers the activation energy for bond cleavage. aip.org For a neutral hydrolysis pathway, the activation energy can be substantial, whereas proton-catalyzed pathways are much more favorable. aip.org Similar principles would apply to the hydrolysis of 2-tert-butyl-4-methylcyclohexyl acetate, where the presence of acid would facilitate the reaction by stabilizing the transition states.

Table 1: Representative Activation Energies for Ester Hydrolysis Pathways Investigated by DFT

| Reaction Step | Catalyst | Activation Energy (Ea) (kcal/mol) |

| Initial Protonation | Acid | 4 - 10 |

| Water Addition (Neutral) | None | ~45 |

| Bond Cleavage (Protonated) | Acid | ~7 |

Note: The data in this table is representative of DFT calculations on similar ester compounds and is intended to illustrate the type of information that can be obtained from such studies for this compound.

Molecular Dynamics Simulations for Conformational Analysis of Cyclohexyl Systems

MD simulations can model the dynamic interconversion between different conformations, such as the chair-to-boat flip, and determine the relative energies of these conformers. nih.gov For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The steric hindrance between substituents and other ring atoms generally dictates the preferred conformation.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which corresponds to the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations. wikipedia.org Larger A-values indicate a stronger preference for the equatorial position. The tert-butyl group has a very large A-value, effectively "locking" the cyclohexane (B81311) ring in a conformation where the tert-butyl group is equatorial to avoid significant steric strain from 1,3-diaxial interactions. askthenerd.com

In this compound, the tert-butyl group at position 2 will strongly favor an equatorial position. This, in turn, influences the preferred orientation of the methyl group at position 4 and the acetate group at position 1. Depending on the cis/trans isomerism, these groups will also adopt positions that minimize steric strain. For a trans-1,4 relationship between the acetate and methyl groups, both can occupy equatorial positions, leading to a highly stable conformation. For a cis-1,4 relationship, one of these groups would be forced into an axial position, resulting in higher conformational energy. libretexts.org

Table 2: Conformational Energies (A-values) for Substituents on a Cyclohexane Ring

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.74 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -OCOCH₃ (Acetate) | 0.7 |

Note: These A-values are for monosubstituted cyclohexanes and provide a basis for predicting the conformational preferences of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or environmental fate. ecetoc.org For this compound, which is used as a fragrance ingredient, its environmental fate, particularly its biodegradability, is of interest.

QSAR models for predicting ready biodegradability of fragrance materials have been developed using various classification methods, such as Classification and Regression Trees (CART) and k-Nearest Neighbors (k-NN). researchgate.netoup.com These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict whether a compound is readily biodegradable or not.

The development of a QSAR model involves calculating a wide range of molecular descriptors, which can be categorized as 1D, 2D, or 3D. These descriptors can encode information about a molecule's size, shape, electronic properties, and connectivity. For fragrance esters, important descriptors might include molecular weight, logP (a measure of hydrophobicity), and descriptors related to the presence of specific functional groups.

For example, a QSAR model for the aquatic toxicity of esters used descriptors selected by a genetic algorithm to build a multiple linear regression model. researchgate.net Similarly, QSAR models have been developed to predict the toxicity of terpenoids, a class of compounds that includes many fragrance ingredients. nih.govnih.gov These studies have shown that geometric and electronic descriptors are often key predictors of a compound's biological activity. nih.govnih.gov

While a specific QSAR model for the environmental fate of this compound may not be publicly available, the principles of QSAR modeling suggest that its biodegradability could be predicted based on its structural features. The bulky tert-butyl group and the ester functionality would be key determinants of its environmental persistence.

Table 3: Representative Molecular Descriptors Used in QSAR Modeling for Environmental Fate Prediction

| Descriptor Type | Example Descriptor | Property Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Zagreb Index | Molecular branching |

| Geometric | Asphericity | Shape of the molecule |

| Electronic | Zefirov's Partial Charge | Charge distribution |

| Physicochemical | LogP | Hydrophobicity |

Note: This table lists examples of descriptor types that would be considered in the development of a QSAR model for this compound.

Future Directions in Academic Research on 2 Tert Butyl 4 Methylcyclohexyl Acetate

Development of Novel Stereoselective Synthetic Routes with Enhanced Efficiency

Future academic research is poised to significantly advance the synthesis of 2-tert-butyl-4-methylcyclohexyl acetate (B1210297), with a strong emphasis on developing novel stereoselective routes that offer enhanced efficiency and sustainability. A primary driver for this research is the distinct fragrance profiles of the cis and trans isomers, with the cis isomer being particularly valued for its creamy, woody, and sweet odor. almacgroup.com Current industrial production methods, which often involve the hydrogenation of 4-tert-butylphenol (B1678320) or the reduction of 4-tert-butylcyclohexanone, can suffer from drawbacks such as the use of expensive and corrosive reagents, high-pressure conditions, and the generation of undesirable isomer ratios. almacgroup.com

A promising avenue of investigation lies in the application of biocatalysis. The use of carbonyl reductase (CRED) enzymes has already demonstrated considerable potential for the efficient and highly stereoselective preparation of cis- and trans-4-tert-butylcyclohexanol, the direct precursors to the corresponding acetates. researchgate.net This biocatalytic approach offers several advantages over traditional chemical methods, including mild reaction conditions, high specificity, and the use of environmentally benign catalysts. almacgroup.com Future research in this area will likely focus on the discovery and engineering of novel CRED enzymes with improved activity, stability, and substrate scope. The development of one-pot, multi-enzyme systems that can directly convert readily available starting materials to the desired acetate isomer is also a key objective.

In addition to biocatalysis, the exploration of advanced chemocatalytic methods continues to be a fertile ground for research. Homogeneous asymmetric hydrogenation, for instance, has proven to be a powerful tool for the synthesis of chiral fragrance ingredients. acs.orgnih.gov The development of novel chiral ligands and metal complexes tailored for the stereoselective reduction of substituted cyclohexanones could lead to more efficient and cost-effective synthetic routes. acs.org Furthermore, continuous-flow processes are gaining traction as a means to improve the efficiency and scalability of stereoselective syntheses. vapourtec.com Integrating stereoselective catalysis with continuous-flow technology could enable the large-scale production of isomerically pure 2-tert-butyl-4-methylcyclohexyl acetate with reduced environmental impact. mdpi.com

A key challenge in this field is the development of synthetic strategies that not only provide high stereoselectivity but also utilize sustainable and readily available starting materials. Research into the use of bio-based feedstocks and the development of catalytic systems that can operate under solvent-free or aqueous conditions will be crucial in advancing the green synthesis of this important fragrance compound.

In-depth Mechanistic Understanding of Key Transformations and Isomerization Processes

A thorough mechanistic understanding of the key chemical transformations and isomerization processes involved in the synthesis of this compound is fundamental to the development of more efficient and selective production methods. While various synthetic routes have been established, a detailed picture of the underlying reaction pathways, transition states, and intermediates is often lacking. Future academic research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

One area of focus will be the hydrogenation of 4-tert-butylphenol and the reduction of 4-tert-butylcyclohexanone, which are common industrial routes to the precursor alcohol. almacgroup.com Understanding how the choice of catalyst, solvent, and reaction conditions influences the stereochemical outcome of these reactions is of paramount importance. For example, in catalytic hydrogenation, the mechanism of hydrogen addition to the aromatic ring or the carbonyl group will determine the initial ratio of cis and trans isomers. Detailed kinetic studies, in situ spectroscopic analysis, and isotopic labeling experiments can provide valuable insights into these processes.

Computational chemistry, particularly density functional theory (DFT), is expected to play an increasingly important role in this area. researchgate.netnih.govresearchgate.net Theoretical calculations can be used to model the potential energy surfaces of the relevant reactions, identify the lowest energy pathways, and predict the structures of transition states and intermediates. nih.gov This information can be used to rationalize experimentally observed stereoselectivities and to guide the design of new catalysts and reaction conditions that favor the formation of the desired isomer.

Furthermore, a deeper understanding of the isomerization processes that can occur during synthesis and purification is crucial for controlling the final product composition. Both acid- and base-catalyzed isomerization, as well as thermally induced isomerization, can lead to changes in the cis/trans ratio. Mechanistic studies in this area will aim to identify the key factors that promote isomerization and to develop strategies to minimize or control this process. For instance, computational studies on the isomerization of related cyclic compounds can provide a framework for understanding the potential pathways for this compound. researchgate.net

The table below summarizes key areas for future mechanistic studies:

| Transformation/Process | Key Research Questions | Potential Methodologies |

| Catalytic Hydrogenation of 4-tert-butylphenol | What is the detailed mechanism of hydrogen addition? How does the catalyst surface influence stereoselectivity? | Kinetic studies, in situ spectroscopy, isotopic labeling, computational modeling. |

| Stereoselective Reduction of 4-tert-butylcyclohexanone | What are the transition state geometries for different reducing agents and catalysts? How do steric and electronic factors control the facial selectivity of the reduction? | Low-temperature NMR, computational chemistry (DFT), chiral catalyst screening. |

| Isomerization of this compound | What are the mechanisms of acid- and base-catalyzed isomerization? What is the role of temperature in promoting isomerization? | Kinetic analysis under various pH and temperature conditions, computational modeling of isomerization pathways. |

| Biocatalytic Reduction | What is the structure of the enzyme active site? How does the substrate bind to the enzyme to achieve high stereoselectivity? | X-ray crystallography of enzyme-substrate complexes, site-directed mutagenesis, computational docking studies. |

By addressing these fundamental questions, researchers can develop a more predictive understanding of the factors that govern the synthesis and isomerization of this compound, paving the way for the rational design of more efficient and selective manufacturing processes.

Exploration of Advanced Catalytic Applications for Synthesis and Derivatization

The field of catalysis is central to the production of fine chemicals, including fragrance ingredients like this compound. mdpi.comresearchgate.net Future academic research is set to explore advanced catalytic applications that not only improve the efficiency and selectivity of existing synthetic routes but also enable the creation of novel derivatives with unique olfactory properties.

A significant area of investigation will be the development of highly selective and reusable heterogeneous catalysts. researchgate.net While homogeneous catalysts often exhibit high activity and selectivity, their separation from the product stream can be challenging and costly. researchgate.net The design of solid catalysts, such as metal nanoparticles supported on porous materials, that can replicate the performance of their homogeneous counterparts while offering the advantage of easy recovery and recycling is a key research goal. For the synthesis of this compound, this could involve the development of structured catalysts for the stereoselective hydrogenation of 4-tert-butylphenol or the reduction of 4-tert-butylcyclohexanone.

Enzymatic catalysis, as mentioned previously, represents another frontier with immense potential. mdpi.com Beyond the use of carbonyl reductases for the synthesis of the precursor alcohol, researchers are likely to explore the application of lipases for the direct enzymatic acetylation of 4-tert-butylcyclohexanol. mdpi.com This could lead to the development of a fully biocatalytic route to this compound, further enhancing the sustainability of its production. The immobilization of these enzymes on solid supports to improve their stability and facilitate their reuse will be a critical aspect of this research.

Furthermore, catalysis can be employed for the derivatization of this compound to create new fragrance molecules. For example, catalytic oxidation or hydroxylation of the cyclohexane (B81311) ring could introduce new functional groups, leading to compounds with different scent profiles. The development of selective catalysts for these transformations, which can be challenging on a substituted cyclohexane ring, will require innovative approaches in catalyst design.

The table below outlines potential advanced catalytic applications and their expected impact:

| Catalytic Approach | Application in Synthesis/Derivatization | Potential Impact |

| Heterogeneous Catalysis | Stereoselective hydrogenation of 4-tert-butylphenol; Stereoselective reduction of 4-tert-butylcyclohexanone. | Improved catalyst recyclability, reduced production costs, continuous processing. |

| Biocatalysis | Enzymatic reduction of 4-tert-butylcyclohexanone; Enzymatic acetylation of 4-tert-butylcyclohexanol. | Environmentally friendly synthesis, high stereoselectivity, mild reaction conditions. |

| Organocatalysis | Asymmetric reduction of 4-tert-butylcyclohexanone. | Metal-free catalysis, avoidance of heavy metal contamination. |

| Tandem Catalysis | One-pot conversion of 4-tert-butylphenol to this compound. | Increased process efficiency, reduced waste generation. |

| Catalytic Derivatization | Selective C-H activation and functionalization of the cyclohexane ring. | Creation of novel fragrance compounds with unique olfactory properties. |

The exploration of these advanced catalytic applications will not only lead to more sustainable and efficient methods for the synthesis of this compound but also expand the palette of available fragrance ingredients through the creation of novel derivatives.

Refined Environmental Fate Prediction Models and Experimental Validation

As with many widely used consumer and industrial chemicals, understanding the environmental fate of this compound is of significant importance. ontosight.ainih.gov Future academic research will focus on developing refined predictive models for its environmental persistence, transport, and degradation, as well as conducting rigorous experimental validation of these models. nih.govutoronto.ca

Current environmental fate models often rely on quantitative structure-activity relationships (QSARs) and multimedia fate models to predict the behavior of chemicals in different environmental compartments, such as air, water, soil, and sediment. utoronto.caeuropa.eu However, the accuracy of these models for a specific compound like this compound can be improved by incorporating more detailed and compound-specific data. Future research will likely involve the development of more sophisticated models that can account for the specific physicochemical properties of this compound, including its volatility, solubility, and partitioning behavior.

A key aspect of this research will be the investigation of its biodegradation. acs.orgsofw.comkaochemicals-eu.com While some information on the biodegradability of fragrance ingredients exists, detailed studies on this compound are needed. This will involve conducting standardized biodegradation tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), to determine its rate and extent of degradation under various environmental conditions. personalcaremagazine.com Identifying the microorganisms and enzymatic pathways responsible for its degradation will also be a crucial area of research.

Experimental validation of the predictive models is essential to ensure their accuracy and reliability. nih.gov This will involve conducting laboratory-based studies, such as microcosm and mesocosm experiments, that simulate real-world environmental conditions. These experiments will be used to measure the rates of key environmental processes, such as hydrolysis, photolysis, and biodegradation, and to compare these experimental data with the predictions of the models.

The table below summarizes the key research areas for refining the environmental fate assessment of this compound:

| Research Area | Objectives | Methodologies |

| Model Development | Develop and refine multimedia fate models specific to this compound. | QSAR modeling, fugacity-based models, incorporation of experimental data. |

| Biodegradation Studies | Determine the rate and extent of biodegradation in different environmental matrices. Identify key degrading microorganisms and pathways. | OECD biodegradation tests, microcosm studies, microbial community analysis, metabolic pathway elucidation. |

| Abiotic Degradation | Quantify the rates of hydrolysis and photolysis under environmentally relevant conditions. | Laboratory studies under controlled pH, temperature, and light conditions. |

| Experimental Validation | Compare model predictions with experimental data from simulated environments. | Mesocosm experiments, field studies (where appropriate and feasible). |

| Persistence Assessment | Evaluate the overall environmental persistence and potential for long-range transport. | Integration of modeling and experimental data to determine environmental half-lives. |

Through a combination of advanced modeling and rigorous experimental work, researchers can develop a comprehensive understanding of the environmental fate of this compound, which is essential for its responsible production and use.

Investigation of Emerging Research Applications as Chemical Probes or Synthetic Scaffolds

Beyond its established use as a fragrance ingredient, this compound and its derivatives hold potential for a range of emerging research applications, particularly as chemical probes and synthetic scaffolds. The substituted cyclohexane core of this molecule provides a versatile three-dimensional framework that can be functionalized to create novel compounds with specific biological or material properties.

One area of exploration is the use of this compound derivatives as chemical probes to study biological systems. The lipophilic nature of the cyclohexane ring allows for potential interactions with biological membranes and hydrophobic pockets of proteins. By incorporating reporter groups, such as fluorescent tags or photoaffinity labels, into the molecular structure, researchers could develop probes to investigate cellular processes or to identify the binding partners of specific enzymes or receptors. The stereochemistry of the cyclohexane ring can also be exploited to create probes with high specificity for their biological targets.

Furthermore, the this compound framework can serve as a synthetic scaffold for the development of new bioactive molecules, including potential therapeutic agents. nih.gov The cyclohexane ring is a common motif in many natural products and pharmaceuticals. nih.gov By using this compound as a starting material, chemists can access a variety of substituted cyclohexane derivatives with defined stereochemistry. These derivatives can then be further elaborated to create libraries of compounds for screening against various biological targets. The bulky tert-butyl group can also serve as a conformational lock, which can be advantageous in the design of molecules with specific three-dimensional shapes required for biological activity.

In the field of materials science, the unique physical properties of this compound and its derivatives could be exploited. For example, the incorporation of this rigid and bulky cyclohexyl group into polymers could influence their thermal and mechanical properties. Additionally, the development of liquid crystalline materials based on this scaffold could be another avenue of investigation.

The table below highlights potential emerging research applications for this compound and its derivatives:

| Application Area | Potential Role of the Compound/Scaffold | Key Research Directions |

| Chemical Biology | Development of chemical probes for studying biological processes. | Synthesis of fluorescently labeled or photoactivatable derivatives; Investigation of interactions with proteins and membranes. |

| Medicinal Chemistry | A scaffold for the synthesis of new bioactive compounds. | Design and synthesis of compound libraries; Screening for activity against various disease targets. |

| Supramolecular Chemistry | Building block for the construction of complex molecular architectures. | Synthesis of macrocycles and cages; Investigation of host-guest chemistry. |

| Materials Science | Monomer or additive for the development of new polymers and materials. | Polymerization of functionalized derivatives; Study of the physical properties of the resulting materials. |

The exploration of these emerging applications will require a multidisciplinary approach, combining expertise in organic synthesis, medicinal chemistry, chemical biology, and materials science. By looking beyond its traditional use, researchers can unlock the full potential of this compound as a versatile chemical entity.

Q & A

Q. Example Table: Variables Tested via DoE

| Variable | Range Tested | Impact on Yield (%) |

|---|---|---|

| Temperature | 60–120°C | ±15% |

| Catalyst Loading | 0.5–2.5 mol% | ±22% |

| Solvent Polarity | Hexane to DMSO | ±30% |

Basic: How can researchers characterize the structural purity of this compound?

Methodological Answer: